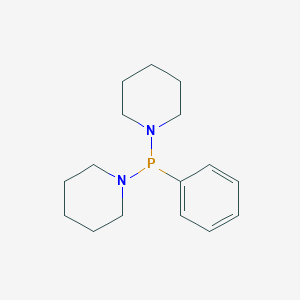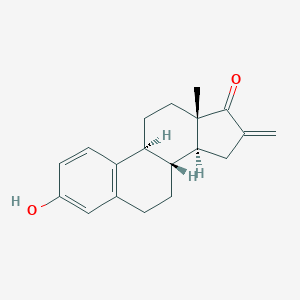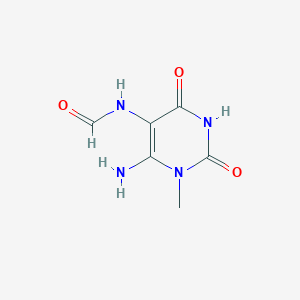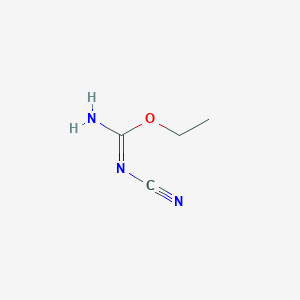
5,7-Dibromo-2,1-benzothiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-2,1-benzothiazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a benzothiazole ring with two bromine atoms at positions 5 and 7.
Mechanism Of Action
The mechanism of action of 5,7-Dibromo-2,1-benzothiazol-3-amine is not fully understood. However, it has been reported to interact with cellular targets such as DNA and enzymes. It has been suggested that the bromine atoms in the compound may play a role in its biological activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5,7-Dibromo-2,1-benzothiazol-3-amine have been studied in vitro and in vivo. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that it can reduce tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of 5,7-Dibromo-2,1-benzothiazol-3-amine is its potential as a versatile building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, its limited solubility in water and some organic solvents may pose a challenge in some experiments.
Future Directions
There are several future directions for the research on 5,7-Dibromo-2,1-benzothiazol-3-amine. One direction is to further explore its potential as an antitumor and antibacterial agent. Another direction is to investigate its potential as a fluorescent probe for the detection of other analytes. Additionally, its potential as a building block for the synthesis of new materials could be further explored. Finally, the mechanism of action of 5,7-Dibromo-2,1-benzothiazol-3-amine could be further elucidated to better understand its biological activity.
Synthesis Methods
The synthesis of 5,7-Dibromo-2,1-benzothiazol-3-amine involves the reaction of 5,7-dibromo-2-nitrobenzoic acid with thiourea in the presence of a reducing agent such as iron powder. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been reported to yield a high purity product with a good yield.
Scientific Research Applications
5,7-Dibromo-2,1-benzothiazol-3-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, it has been reported to exhibit antitumor, antibacterial, and antifungal activities. In material science, it has been used as a building block for the synthesis of luminescent materials. In environmental science, it has been used as a fluorescent probe for the detection of heavy metal ions.
properties
CAS RN |
14346-17-9 |
|---|---|
Product Name |
5,7-Dibromo-2,1-benzothiazol-3-amine |
Molecular Formula |
C7H4Br2N2S |
Molecular Weight |
308 g/mol |
IUPAC Name |
5,7-dibromo-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,10H2 |
InChI Key |
BKBGECFJQWIQBW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=NSC(=C21)N)Br)Br |
Canonical SMILES |
C1=C(C=C(C2=NSC(=C21)N)Br)Br |
synonyms |
3-Amino-5,7-dibromo-2,1-benzisothiazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)


![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)








